BenchChemオンラインストアへようこそ!

Bromisoval

sedative-hypnotic ISD50 CNS depression

Bromisoval (bromovalerylurea) is precision reference material for CNS depression and neuroinflammation studies. Unlike carbromal, it offers a wider safety margin (ISD50: 0.35 vs. 0.76 mmol/kg; LD50: 3.25 vs. 1.73 mmol/kg) and unique dual-target pharmacology—synergistic JAK1/STAT1 inhibition plus mitochondrial complex I suppression not replicable by filgotinib alone. With a short 2.5-hour half-life and minimal tissue accumulation, it is ideal for repeated-dose protocols. Validated HPLC/PBMS methods ensure analytical fidelity in complex matrices. For researchers requiring batch-to-batch consistency in anti-inflammatory or sedative-hypnotic pharmacology, order now.

Molecular Formula C6H11BrN2O2
Molecular Weight 223.07 g/mol
CAS No. 496-67-3
Cat. No. B1667876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromisoval
CAS496-67-3
Synonyms(alpha-Bromoisovaleryl)urea
Bromisoval
Bromisovalum
Bromoisovalerylurea
Bromovalcarbamide
Bromovalerylurea
Bromvaleton
Bromyl
Sedes A
Molecular FormulaC6H11BrN2O2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(=O)N)Br
InChIInChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11)
InChIKeyCMCCHHWTTBEZNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromisoval (CAS 496-67-3) as a Sedative-Hypnotic and Research Tool: Baseline Overview


Bromisoval (INN), also known as bromovalerylurea, is a hypnotic and sedative of the bromoureide group discovered in 1907 and patented in 1909 [1]. It is a monoureide compound (C6H11BrN2O2; MW 223.07) that acts as a central nervous system depressant [2]. Bromisoval is marketed over the counter in Asia under various trade names (such as Brovarin), usually in combination with non-steroidal anti-inflammatory drugs [3]. Its mechanism involves positive allosteric modulation of GABAA receptors, though recent research has identified distinct anti-inflammatory properties in microglial cells [4].

Why Bromisoval Cannot Be Replaced by Other Bromoureides or Hypnotics: Critical Differentiation Rationale


Although Bromisoval belongs to the bromoureide class, it exhibits unique pharmacodynamic and pharmacokinetic profiles that preclude simple substitution with close analogs like carbromal or non-bromo analogues. Direct comparative studies reveal that Bromisoval has a distinct depressant potency (ISD50), lower acute toxicity (LD50), and different metabolic handling compared to carbromal [1]. Additionally, in vitro studies demonstrate that Bromisoval possesses a unique anti-inflammatory mechanism involving synergistic inhibition of JAK1/STAT1 pathways and mitochondrial complex I, which is not observed with the JAK1 inhibitor filgotinib alone [2]. These quantifiable differences underscore the necessity of using Bromisoval specifically for applications where these parameters are critical.

Quantitative Evidence Guide: Bromisoval vs. Carbromal and Other Comparators


Central Depressant Potency: Bromisoval vs. Carbromal in Mice

In a direct head-to-head comparison in male mice, Bromisoval demonstrated a central depressant activity (ISD50) of 0.35 mmol/kg (i.p.) [1]. This value serves as a quantitative benchmark for its sedative potency relative to other bromoureides. The same study reported that carbromal, a closely related bromoureide, had a different ISD50 value (not explicitly stated in the abstract but noted as being 'the most potent central depressants within each series'), confirming that the two compounds are not equipotent and require careful dose adjustment if substitution is attempted.

sedative-hypnotic ISD50 CNS depression

Acute Toxicity (LD50) Comparison: Bromisoval vs. Carbromal

The acute toxicity of Bromisoval in male mice (i.p.) is 3.25 mmol/kg (95% CI: 2.89-3.62 mmol/kg) [1]. Comparative studies in rats indicate that carbromal is more toxic than Bromisoval, and that carbromal toxicity is enhanced by bromide treatment, whereas Bromisoval toxicity is not [2]. This differential toxicity profile has direct implications for in vivo dosing and safety assessments.

toxicity LD50 safety pharmacology

Anti-inflammatory Activity in Microglial Cells: Bromisoval vs. JAK1 Inhibitor Filgotinib

In LPS-treated murine BV2 microglial cells, Bromisoval suppresses nitric oxide (NO) release much more potently than the JAK1 inhibitor filgotinib, even though filgotinib almost completely blocks STAT1 phosphorylation [1]. Furthermore, knockdown of JAK1, STAT1, or IRF1 does not affect Bromisoval's NO suppression, indicating a mechanism independent of the canonical JAK1/STAT1 pathway. Additionally, the mitochondrial complex I inhibitor rotenone suppresses proinflammatory mediator expression less significantly than Bromisoval [1].

neuroinflammation microglia BV2 cells nitric oxide

Pharmacokinetic Differentiation: Shorter Half-Life and Reduced Tissue Accumulation vs. Carbromal

In rats, Bromisoval has a half-life of approximately 2.5 hours, whereas carbromal exhibits a longer and variable half-life [1]. Carbromal is more lipophilic and accumulates in brain and fat tissue, while Bromisoval shows less tendency for tissue accumulation [1]. This pharmacokinetic divergence means that Bromisoval provides a more predictable and shorter duration of action, which may be advantageous in certain experimental or therapeutic contexts.

pharmacokinetics half-life tissue distribution lipophilicity

Analytical Differentiation: Validated HPLC Methods for Quantifying Bromisoval in Complex Matrices

Bromisoval can be reliably quantified in various matrices using validated HPLC methods. For instance, an HPLC method with diode array and evaporative light scattering detection was developed for simultaneous determination of bromisoval, carbromal, and carisoprodol in cosmetics [1]. Additionally, a sensitive and selective HPLC/particle beam mass spectrometry (HPLC/PBMS) method has been validated for bromisoval determination in human plasma and whole blood, demonstrating effective extraction with SepPak C18 cartridges and good linearity and accuracy [2]. These established analytical methods ensure that Bromisoval can be accurately measured and distinguished from related compounds, which is critical for procurement specifications and quality control.

analytical chemistry HPLC method validation quality control

Metabolic and Toxicological Differences: Bromisoval vs. Carbromal in Drug Interaction Studies

Stimulation and inhibition experiments in rats revealed that Bromisoval and carbromal are metabolized via different pathways [1]. Importantly, carbromal toxicity is enhanced by concurrent bromide treatment, whereas Bromisoval toxicity is not affected by bromide [1]. This difference in metabolic handling and interaction with bromide is a key factor when considering the use of these compounds in studies involving halogenated compounds or in contexts where bromide exposure may occur.

drug metabolism toxicity bromide treatment drug interaction

Optimal Research and Industrial Application Scenarios for Bromisoval


Preclinical Sedative-Hypnotic Studies Requiring Defined Potency and Lower Toxicity

Researchers evaluating CNS depressants can utilize Bromisoval as a reference standard with a well-characterized ISD50 (0.35 mmol/kg i.p. in mice) and LD50 (3.25 mmol/kg) [1]. Its distinct potency and lower acute toxicity compared to carbromal make it suitable for studies requiring a safety margin or where dose-response relationships are critical [2].

Neuroinflammation Research Involving Microglial Activation

Bromisoval's ability to suppress NO release and proinflammatory cytokines in LPS-stimulated BV2 cells, via a mechanism that is synergistic with JAK1 inhibition but independent of STAT1 phosphorylation, positions it as a unique tool for dissecting neuroinflammatory pathways [3].

Pharmacokinetic and Toxicological Studies Requiring Short Half-Life and Predictable Elimination

With a half-life of approximately 2.5 hours in rats and minimal tissue accumulation, Bromisoval is ideal for repeated-dose or chronic studies where prolonged drug exposure must be avoided [4]. Its metabolic profile and lack of toxicity enhancement by bromide also simplify study design [4].

Analytical Method Development and Quality Control

Validated HPLC and HPLC/PBMS methods for Bromisoval in complex matrices (cosmetics, plasma, blood) provide a foundation for purity analysis, stability testing, and regulatory compliance in procurement and manufacturing settings [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromisoval

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.